molecular formula C16H16N2O5 B5879351 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B5879351
M. Wt: 316.31 g/mol
InChI Key: VGZIWENQOCCSNJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C16H16N2O5 It is a benzamide derivative characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, a nitro group at the 3 position, and a methyl group at the 4 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,4-dimethoxy-N-(4-methyl-3-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.

Comparison with Similar Compounds

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can be compared with other benzamide derivatives, such as:

    3,4-dimethoxy-N-methylbenzamide: Lacks the nitro and methyl groups, which may result in different biological activities.

    N-(4-nitrophenyl)benzamide: Lacks the methoxy and methyl groups, which may affect its chemical reactivity and biological properties.

    4-methyl-N-(3-nitrophenyl)benzamide: Lacks the methoxy groups, which may influence its solubility and interaction with biological targets.

The presence of methoxy, nitro, and methyl groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-4-6-12(9-13(10)18(20)21)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZIWENQOCCSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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